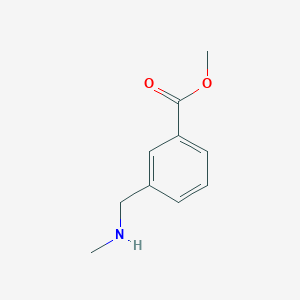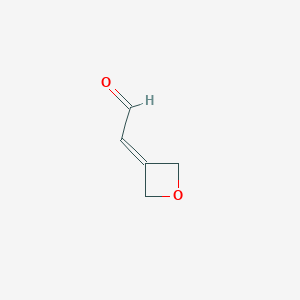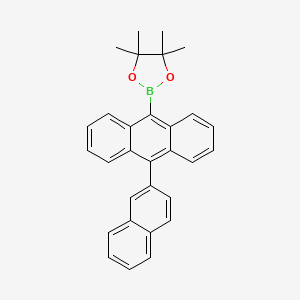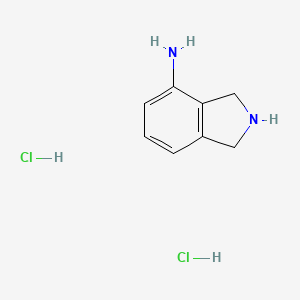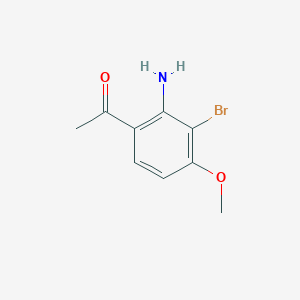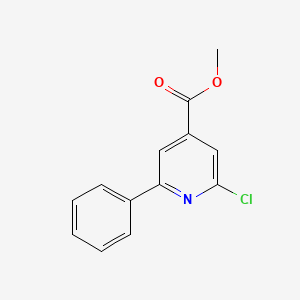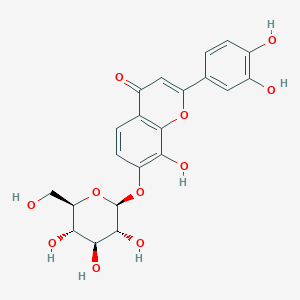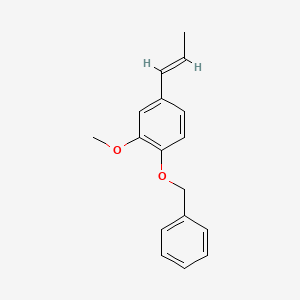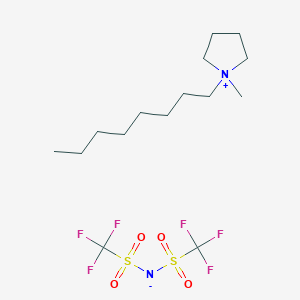![molecular formula C9H17N B3030655 (Spiro[2.5]oct-1-ylmethyl)amine CAS No. 938458-82-3](/img/structure/B3030655.png)
(Spiro[2.5]oct-1-ylmethyl)amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(Spiro[2.5]oct-1-ylmethyl)amine" has been explored in the context of creating drug-like molecules with potential activity in the central nervous system. In one study, a small library of dihydrouracils spiro-fused to pyrrolidines was synthesized, which included the 2-arylethyl amine moiety, a common structural feature in CNS-active compounds . The synthesis involved a three-step methodology: a Knoevenagel condensation reaction, a 1,3-dipolar cycloaddition reaction, and a nitrile reduction. This approach highlights the versatility of spirocyclic amines in medicinal chemistry and their relevance in synthesizing complex molecules with potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, such as those mentioned in the provided studies, is characterized by the presence of a spiro-fused system. This structural motif involves the fusion of two rings at a single carbon atom, which is known to impart unique three-dimensional shapes and chemical properties to the molecules. The presence of the 2-arylethyl amine moiety within this framework suggests a potential for interaction with biological targets, which is crucial for the development of CNS-active drugs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spirocyclic amines are critical for constructing the complex molecular architecture characteristic of these compounds. The Knoevenagel condensation is a key step that forms carbon-carbon bonds, while the 1,3-dipolar cycloaddition introduces the spiro-fused system. The final nitrile reduction step is essential for converting nitrile groups into the desired amine functionalities, completing the synthesis of the target molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the structural features of spirocyclic amines, in general, can be inferred to contribute to their drug-like characteristics. The rigidity of the spiro-fused system and the presence of amine groups are likely to influence the solubility, stability, and reactivity of these compounds. These properties are important when considering the pharmacokinetic and pharmacodynamic profiles of potential drug candidates .
In another study, a novel library of N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives was constructed using solid-phase parallel synthesis . This work emphasizes the importance of solid-phase techniques in efficiently generating diverse libraries of spirocyclic compounds, which can be screened for biological activity. The use of various acid chlorides, alkyl halides, and substituted sulfonyl chlorides in the synthesis process demonstrates the modularity and diversity achievable with spirocyclic scaffolds .
Scientific Research Applications
Organic Synthesis and Catalysis :
- Spiro compounds like (Spiro[2.5]oct-1-ylmethyl)amine are utilized in complex organic synthesis processes. For example, Yucel, Arve, and Meijere (2005) demonstrated their use in a palladium-catalyzed cross-coupling process to produce allylidenecyclopropanes, which undergo Diels–Alder reactions, resulting in highly substituted spiro[2.5]oct-4-enes and spirocyclopropanated heterobicycles (Yucel, Arve, & Meijere, 2005).
- Spiro-lactams and polysubstituted pyrroles, relevant in medicinal chemistry, can be synthesized through reactions involving spiro compounds. Peng et al. (2016) discussed a method involving furfurylamines and ynones followed by oxidation to produce these compounds (Peng et al., 2016).
Material Science and Polymer Chemistry :
- In the field of materials science, these spiro compounds contribute to the development of novel polyimides. Zhang et al. (2010) explored the use of a spiro-skeleton bis(ether amine) monomer for synthesizing new polyimides with desirable properties like solubility, optical transparency, and thermal stability (Zhang et al., 2010).
Pharmaceuticals and Medicinal Chemistry :
- These compounds are also critical in the development of new pharmaceuticals. For example, Schunk et al. (2014) reported the synthesis of spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as potent analgesic NOP and opioid receptor agonists (Schunk et al., 2014).
- Kolocouris et al. (1994) described the synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and their evaluation against various viruses, demonstrating their potential as anti-influenza agents (Kolocouris et al., 1994).
Safety and Hazards
Future Directions
Spirocyclic compounds, including (Spiro[2.5]oct-1-ylmethyl)amine, are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They are the focus of ongoing research in organic and medicinal chemistry, with the aim of developing new synthetic strategies and creating new therapeutic agents .
properties
IUPAC Name |
spiro[2.5]octan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-7-8-6-9(8)4-2-1-3-5-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLWLXATYUQMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672361 | |
| Record name | 1-(Spiro[2.5]octan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938458-82-3 | |
| Record name | 1-(Spiro[2.5]octan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



